AS101

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AS101 is a potent immunomodulator prodrug . It has been used in various clinical trials and tested for a variety of potential therapeutic applications . AS101 is also known as Ammonium trichloro (dioxoethylene-O,O′) tellurate .

Synthesis Analysis

AS101 and its analogues have been synthesized and characterized in a study . The study carried out a comparative analysis through a combined experimental and computational approach .

Molecular Structure Analysis

The molecular structure of AS101 has been studied in detail . The study reported the detailed reaction that AS101 and its bromido- and iodido-replaced analogues undergo in the presence of water, allowing the conversion of the original molecule to the likely true pharmacophore .

Chemical Reactions Analysis

AS101 quickly activates in an aqueous environment, producing TeOCl 3−, which likely represents the pharmacologically active species . The detailed reaction that AS101 and its analogues undergo in the presence of water has been described .

科学的研究の応用

Application in Treating Carbapenem-Resistant Acinetobacter baumannii

- Summary of Application : AS101, an immunomodulation agent, was repurposed as an antimicrobial agent against Carbapenem-Resistant Acinetobacter baumannii (CRAB) .

- Methods of Application : The in vitro antibacterial activities of AS101 were evaluated using broth microdilution, time-kill assay, reactive oxygen species (ROS) detection, and electron microscopy .

- Results or Outcomes : The MIC range of AS101 for 27 CRAB isolates was from 0.5 to 32 µg/mL, which is below its 50% cytotoxicity (approximately 150 µg/mL). Bactericidal activity was confirmed using a time-kill assay. The antibacterial mechanism of AS101 was the accumulation of the ROS and the disruption of the cell membrane, which, in turn, results in cell death .

Application in Treating Colistin- and Carbapenem-Resistant Klebsiella pneumoniae

- Summary of Application : AS101 was repurposed as an antimicrobial agent against colistin- and carbapenem-resistant Klebsiella pneumoniae (CRKP) .

- Methods of Application : The in vitro antibacterial activities of AS101 were observed through broth microdilution, time-kill assay, and electron microscopy .

- Results or Outcomes : The in vitro antibacterial results were found for AS101 against colistin- and CRKP isolates, with minimum inhibitory concentration (MIC) values ranging from <0.5 to 32 μg/mL .

Synergistic Combination with AZT

- Summary of Application : AS101 was used in combination with AZT (Zidovudine), an antiretroviral medication used to prevent and treat HIV/AIDS, to investigate the synergistic effects .

- Methods of Application : A checkerboard method was applied to investigate the synergistic effects between AZT and AS101 .

- Results or Outcomes : The study did not provide specific results or outcomes in the snippet. For detailed results, you may want to refer to the original research article .

Activation Process of AS101 and Its Analogues

- Summary of Application : The activation process of AS101 and two of its analogues was studied .

- Methods of Application : The study did not provide specific methods in the snippet. For detailed methods, you may want to refer to the original research article .

- Results or Outcomes : It has been demonstrated that AS101 quickly activates in aqueous milieu, producing TeOCl3−, which likely represents the pharmacologically active species .

Safety And Hazards

AS101 is described as toxic and contains a pharmaceutically active ingredient . It’s recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It’s also noted that AS101 is a moderate to severe irritant to the skin and eyes .

将来の方向性

AS101 has been repurposed as an antimicrobial agent against Carbapenem-Resistant Acinetobacter baumannii (CRAB), and it’s suggested that AS101 is an ideal candidate for further testing in future studies . It has also been suggested that AS101 could be useful in increasing the qualitative potential of bone marrow used for autologous transplantation after purging with ASTA-Z .

特性

CAS番号 |

106566-58-9 |

|---|---|

製品名 |

AS101 |

分子式 |

C2H4Cl3O2Te.NH4 |

分子量 |

312.04942 |

IUPAC名 |

Ammonium trichloro(dioxoethylene-O,O') tellurate |

InChI |

InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3/q-1;/p+1 |

InChIキー |

AXWLPMGUUAIGJK-UHFFFAOYSA-O |

SMILES |

Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AS-101; IVX-Q-101; PRX-0001; PRX-0002; PRX-001; WAX-120337; IVXQ-101; AS101; IVXQ101; PRX0001; PRX0002; PRX001; WAX120337; AS 101; IVX Q 101; PRX 0001; PRX 0002; PRX 001; WAX 120337; IVXQ 101; |

製品の起源 |

United States |

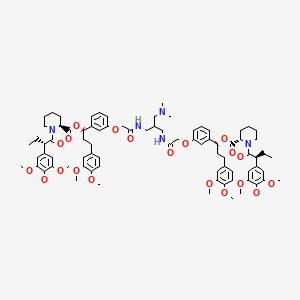

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

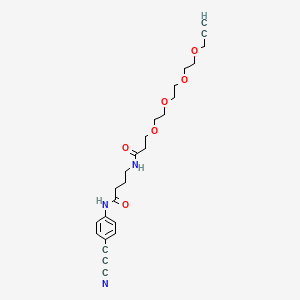

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)